2H-Naphtho[1,2-b][1,4]thiazin-3(4H)-one
Description
Properties
Molecular Formula |
C12H9NOS |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
4H-benzo[h][1,4]benzothiazin-3-one |
InChI |
InChI=1S/C12H9NOS/c14-11-7-15-12-9-4-2-1-3-8(9)5-6-10(12)13-11/h1-6H,7H2,(H,13,14) |
InChI Key |
XSNCRQKRORDOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The following table summarizes key structural and physicochemical differences between 2H-naphtho[1,2-b][1,4]thiazin-3(4H)-one and related heterocycles:
Key Observations :
- Oxidation state of sulfur : The 1,1-dioxide derivative (e.g., 2H-benzo[b][1,4]thiazin-3(4H)-one 1,1-dioxide) shows altered electronic properties, improving solubility and interaction with polar enzyme residues .
- Oxygen vs. sulfur substitution: Oxazinones (e.g., 4H-benzo[1,4]oxazin-3-one) lack sulfur, reducing thiol-mediated interactions but increasing metabolic stability .
Acetylcholinesterase (AChE) Inhibition
- Benzo[b][1,4]thiazin-3(4H)-one derivatives (e.g., compound 3a) inhibit AChE via interactions with Trp86, Glu202, and His447 residues in the catalytic active site (CAS). Substituents like ethylamino or propylamino groups enhance potency (IC₅₀: 0.89–1.12 µM) .
- Naphtho analogs: Limited data exist, but the extended aromatic system may improve binding to peripheral anionic sites (PAS) of AChE due to stronger π-π interactions .
Antimicrobial Activity
- 1-(6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives exhibit broad-spectrum activity against E. coli and S. aureus (MIC: 8–32 µg/mL) .
Conformational Flexibility
- Crystal structures of (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one reveal a screw-boat conformation in the thiazine ring and planar geometry in the aromatic system, facilitating hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
